An In-depth Technical Guide to 4-Aminoquinoline-7-carbonitrile: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 4-Aminoquinoline-7-carbonitrile: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminoquinoline-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, predicted physicochemical properties, and outlines detailed, plausible experimental protocols for its synthesis, characterization, and biological evaluation, primarily focusing on its potential as an antimalarial agent. The information presented herein is synthesized from established methodologies for analogous 4-aminoquinoline derivatives and is intended to serve as a foundational resource for researchers.
Chemical Structure and Properties
4-Aminoquinoline-7-carbonitrile is a derivative of the 4-aminoquinoline scaffold, which is the core structure of several established antimalarial drugs. The key structural features include a quinoline ring system, an amino group at the 4-position, and a nitrile group at the 7-position.
Chemical Structure:
Physicochemical Properties
| Property | 4-Aminoquinoline-7-carbonitrile (Predicted) | 4-Aminoquinoline (Experimental) | Reference |
| Molecular Formula | C₁₀H₇N₃ | C₉H₈N₂ | - |
| Molecular Weight | 169.18 g/mol | 144.17 g/mol | [1] |
| Appearance | Predicted to be a solid | White to yellow crystalline powder | [1] |
| Melting Point | Not Determined | 154-158 °C | [1] |
| LogP (o/w) | ~1.5 - 2.5 | 1.3 | [1] |
| pKa (most basic) | ~7.5 - 8.5 | 9.1 | [1] |
| Hydrogen Bond Donors | 1 | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | 2 | [1] |
| Rotatable Bonds | 0 | 0 | [1] |
Synthesis and Characterization
The synthesis of 4-Aminoquinoline-7-carbonitrile can be approached through established methods for the preparation of 7-substituted 4-aminoquinolines. A plausible synthetic route is outlined below, starting from the commercially available 4,7-dichloroquinoline.
Synthetic Pathway
A potential synthetic pathway for 4-Aminoquinoline-7-carbonitrile is a two-step process involving a nucleophilic aromatic substitution to introduce the cyano group, followed by amination at the 4-position.
Experimental Protocols
This protocol is adapted from established procedures for the cyanation of haloquinolines.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4,7-dichloroquinoline (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-Chloro-4-cyanoquinoline.
This protocol is based on the amination of 4-chloroquinolines.
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Reaction Setup: In a sealed tube, combine 7-Chloro-4-cyanoquinoline (1.0 eq), phenol (catalytic amount), and concentrated aqueous ammonia.
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Reaction Conditions: Heat the sealed tube to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: After cooling, dilute the reaction mixture with water and basify with a sodium hydroxide solution. Extract the product with an organic solvent (e.g., chloroform or dichloromethane).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield 4-Aminoquinoline-7-carbonitrile.
Characterization Protocols
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Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR: Acquire a proton NMR spectrum to confirm the presence of aromatic and amino protons and their respective chemical shifts and coupling constants.
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¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments, including the quaternary carbon of the nitrile group.
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2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of protons and carbons and to unambiguously assign all signals.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to determine the accurate mass of the molecular ion and confirm the elemental composition.
Biological Activity and Evaluation
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity. The primary mechanism of action for many 4-aminoquinoline drugs is the inhibition of hemozoin formation in the malaria parasite.
Signaling Pathway and Mechanism of Action
Experimental Workflow for Biological Evaluation
Experimental Protocols for Biological Assays
This protocol is widely used for high-throughput screening of antimalarial compounds.[2][3]
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Parasite Culture: Maintain asynchronous cultures of Plasmodium falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
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Assay Plate Preparation: Serially dilute the test compound in culture medium in a 96-well plate.
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Incubation: Add the parasite culture to the wells and incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
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Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
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Data Acquisition: Measure the fluorescence intensity using a microplate reader.
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Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
This assay assesses the compound's ability to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[4][5]
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Reaction Mixture: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.
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Compound Addition: Add serial dilutions of the test compound.
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Initiation of Polymerization: Initiate the polymerization by adding an acetate buffer (pH 4.8).
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Incubation: Incubate the plate at 37 °C for 18-24 hours to allow for β-hematin formation.
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Washing and Solubilization: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO. Dissolve the β-hematin pellet in an aqueous solution of NaOH.
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Data Acquisition: Measure the absorbance of the dissolved β-hematin at 405 nm.
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Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits heme polymerization by 50%.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that should be generated for 4-Aminoquinoline-7-carbonitrile. Example data from a related 4-aminoquinoline derivative might be included for comparative purposes, but should be clearly labeled as such.
| Assay | Parameter | 4-Aminoquinoline-7-carbonitrile | Chloroquine (Reference) |
| In vitro Antimalarial Activity | IC₅₀ (nM) vs. P. falciparum 3D7 | To be determined | ~10-20 nM |
| IC₅₀ (nM) vs. P. falciparum Dd2 | To be determined | ~100-200 nM | |
| Heme Polymerization Inhibition | IC₅₀ (µM) | To be determined | ~20-30 µM |
| Cytotoxicity | CC₅₀ (µM) vs. Mammalian cells | To be determined | > 100 µM |
| Selectivity Index (SI) | CC₅₀ / IC₅₀ (vs. Dd2) | To be determined | > 500 |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 4-Aminoquinoline-7-carbonitrile. While this specific derivative is not extensively described in the current literature, the provided protocols, based on established methodologies for the 4-aminoquinoline class, offer a robust starting point for researchers. The predicted properties and the known antimalarial activity of the parent scaffold suggest that 4-Aminoquinoline-7-carbonitrile is a compound of interest for further investigation in the field of antimalarial drug discovery. The systematic application of the outlined experimental procedures will be crucial in elucidating its true potential as a therapeutic agent.
